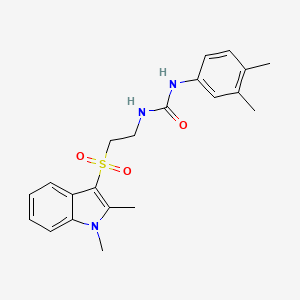

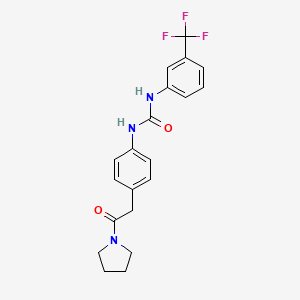

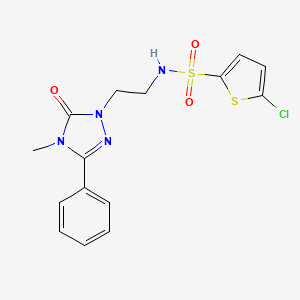

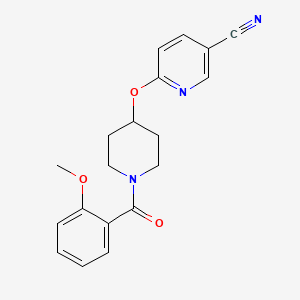

5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-chloro-N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide” is a novel antithrombotic agent . It is a highly potent and selective, direct Factor Xa inhibitor with excellent in vivo antithrombotic activity .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with CbzCl in THF at -20 °C, followed by n-BuLi in THF from -78 °C to room temperature. The mixture is then refluxed in a 9:1 solution of EtOH/H2O. The next steps involve MsCl and NEt3 in CH2Cl2 from 0 °C to room temperature, potassium phthalimide in CH3CN, and N,N¢-carbonyldiimidazole (CDI) and DMAP in THF under reflux .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human Factor Xa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The compound is a low molecular weight, orally administrable inhibitor of blood clotting factor Xa . It can be employed for the prophylaxis, secondary prophylaxis, and/or treatment of various thromboembolic diseases .Physical And Chemical Properties Analysis

The compound is an amorphous form with a glass transition temperature of about 83 °C .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxicity Applications

- Researchers have explored the synthesis of similar compounds and evaluated their cytotoxicity. For instance, the study by Arsenyan, Rubina, and Domracheva (2016) focused on the synthesis of aminomethylselenopheno[3,2-b]thiophene sulfonamides and their cytotoxicity against various cell lines, indicating potential applications in cancer research (Arsenyan, Rubina, & Domracheva, 2016).

Ocular Hypotensive Activity

- The compound has been linked to research in ocular health, particularly in the context of glaucoma. Prugh et al. (1991) synthesized similar sulfonamide derivatives and evaluated them for topical ocular hypotensive activity in glaucoma models, suggesting potential therapeutic applications (Prugh et al., 1991).

Antibacterial Properties

- The antibacterial properties of similar compounds have been a subject of interest. Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, highlighting the potential of these compounds in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Urease Inhibition and Antibacterial Agent

- A study by Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their application as urease inhibitors and antibacterial agents. This indicates the compound's potential in addressing specific enzymatic processes and bacterial growth (Noreen et al., 2017).

Cerebrovasodilatation and Anticonvulsant Activities

- Barnish et al. (1981) explored derivatives of similar compounds for cerebrovasodilatation and anticonvulsant activities, suggesting possible applications in neurological disorders (Barnish et al., 1981).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s worth noting that similar compounds have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Compounds with similar structures have been known to interact with multiple biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound has been described as having a good pharmacokinetic profile . .

Result of Action

Similar compounds have been known to exert a wide range of biological effects, likely due to their interactions with multiple targets and pathways .

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O3S2/c1-19-14(11-5-3-2-4-6-11)18-20(15(19)21)10-9-17-25(22,23)13-8-7-12(16)24-13/h2-8,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYIWXMZQJICFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)